![molecular formula C18H27NO2S B5624880 N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide](/img/structure/B5624880.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

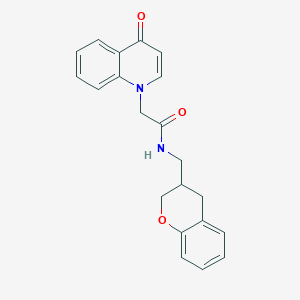

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to enhance selectivity and potency towards targeted enzymes or receptors. For instance, Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors, highlighting the importance of substituent effects on biological activity (Hashimoto et al., 2002). This approach mirrors the potential synthesis pathways for N-[2-(1-cyclohexen-1-yl)ethyl]-4-isobutylbenzenesulfonamide, where structural modifications are key to achieving desired biological effects.

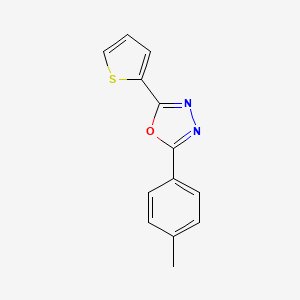

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity and interaction with biological targets. Al-Hourani et al. (2016) provided insights into the crystal structure of a related sulfonamide, revealing how molecular docking can inform the design of potent inhibitors (Al-Hourani et al., 2016). Such studies underscore the importance of understanding the molecular structure in the development of effective sulfonamide-based therapeutics.

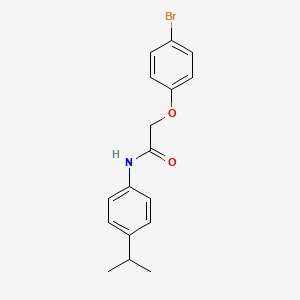

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, affecting their pharmacological profile. For example, Takemura et al. (1971) investigated the reaction of N, N-dibromobenzenesulfonamide with cyclohexene, highlighting the complexity of reactions involving sulfonamide derivatives (Takemura et al., 1971). These reactions can lead to the formation of new compounds with potentially distinct biological activities.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are critical for their formulation and bioavailability. The crystal structure, in particular, can influence the compound's interaction with biological targets and its overall efficacy. Studies like those by Mohamed-Ezzat et al. (2023) on the synthesis and crystal structure of related sulfonamides provide valuable data for optimizing drug design (Mohamed-Ezzat et al., 2023).

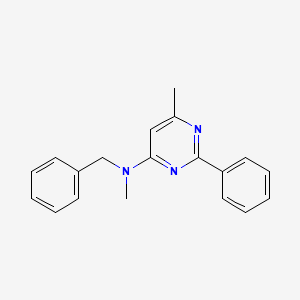

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding capability, are essential for the therapeutic potential of sulfonamide derivatives. For instance, the ability to form hydrogen bonds can significantly impact a compound's affinity for specific enzymes or receptors, influencing its selectivity and potency. The work by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides showcases the importance of such chemical properties in medicinal chemistry (Jacobs et al., 2013).

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-15(2)14-17-8-10-18(11-9-17)22(20,21)19-13-12-16-6-4-3-5-7-16/h6,8-11,15,19H,3-5,7,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFVIRWDFSHMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B5624801.png)

![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5624807.png)

![N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide](/img/structure/B5624816.png)

![N-[(5-ethylpyridin-2-yl)methyl]-7-fluoro-N-methylquinazolin-4-amine](/img/structure/B5624825.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(2-thienyl)propanoyl]-4-piperidinol](/img/structure/B5624829.png)

![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5624866.png)

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5624877.png)

![4-{[(4-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5624896.png)

![7-{3-[(4-fluorobenzyl)thio]propanoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5624901.png)